1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Solid-state chemistry Formulation science Thermal analysis

Replace halogenated or high-melting pyridone analogs that introduce solubility or reproducibility risks. This halogen-free, low-melting (129-131 °C) pyridone building block offers a distinct synthetic handle at the 4-position for focused library synthesis. - **Key Differentiation**: logP 0.106 vs 0.683 (4,6-isomer); MP ~150-160°C lower than 4,6-isomer - **Application**: Kinase inhibitor scaffolds (Akt1, PIM-1) & organic semiconductors - **Supply**: ≥95-97% purity; immediate shipment; ideal for green chemistry workflows

Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
CAS No. 1015599-22-0
Cat. No. B3033266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
CAS1015599-22-0
Molecular FormulaC8H8N2O
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESCC1=CC=C(C(=O)N1C)C#N
InChIInChI=1S/C8H8N2O/c1-6-3-4-7(5-9)8(11)10(6)2/h3-4H,1-2H3
InChIKeyLWVAFJMWTMYUIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile Technical Profile


1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS 1015599-22-0) is a pyridone-based heterocyclic building block with the molecular formula C8H8N2O and a molecular weight of 148.16 g/mol . It is typically supplied as a crystalline solid with a purity of ≥95-97% and a melting point range of 129-131 °C . This compound serves as a versatile intermediate in medicinal chemistry and materials science, offering a substitution pattern that balances synthetic accessibility with physicochemical properties suitable for downstream functionalization.

Core Scaffold 1,6-dimethyl-2-oxo-1,2-dihydropyridine core for focused library synthesis
Functionalization Free 4-position enables late-stage diversification and SAR exploration
Composition Non-halogenated, atom-economical building block aligns with green chemistry

1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile Substitution Infeasibility


Substituting 1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile with other dimethyl-pyridone isomers or structurally similar analogs is scientifically unsound due to significant divergences in key physicochemical properties that critically impact experimental design and formulation. Specifically, the 1,6-dimethyl substitution pattern yields a melting point approximately 150-160 °C lower than its 4,6-dimethyl isomer and a lipophilicity (logP) that is substantially reduced, directly influencing solubility and membrane permeability . Furthermore, the absence of halogen or bulky substituents at the 4- and 5-positions in this compound provides a distinct synthetic handle for further elaboration compared to pre-functionalized analogs like 5-bromo derivatives . Relying on a generic analog would introduce uncontrolled variables, jeopardizing the reproducibility of biological assays, chemical reactions, and material properties.

Isomeric substitution shift

4,6-dimethyl isomer exhibits >150°C higher melting point and increased lipophilicity, altering processability and ADME behavior.

Blocked functionalization site

4-substituted analogs limit synthetic elaboration and scaffold diversification in hit-to-lead programs.

Halogen mass penalty

5-bromo analog introduces higher molecular weight and halogen reactivity, complicating downstream chemistry.

1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile Evidence vs. Analogs


Thermal Stability vs. 4,6-Dimethyl Isomer

The melting point of 1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (129-131 °C) is significantly lower than that of its 4,6-dimethyl isomer (285-290 °C) . This 150-160 °C difference in thermal behavior is critical for applications involving melt processing, recrystallization, or solid dispersion formulations where lower processing temperatures are advantageous.

Melting Point
Reported
Target: 129–131 °C vs 4,6-dimethyl isomer: 285–290 °C (Δ ~150 °C)
Supports melt-processing method selection; lower thermal budget
Confirm under actual formulation conditions
Solid-state chemistry Formulation science Thermal analysis

Lipophilicity Contrast

The target compound exhibits a logP value of 0.106, indicating a balanced, moderately hydrophilic character . In contrast, the 4,6-dimethyl isomer is significantly more lipophilic, with reported logP values of 0.683 or 0.27 [1]. This ~0.6 log unit difference translates to a theoretical 4-fold difference in partition coefficient, which can substantially alter aqueous solubility, protein binding, and passive membrane diffusion.

Lipophilicity (logP)
Reported
Target: 0.106 vs 4,6-dimethyl isomer: 0.683 (Δ 0.577 units)
Reduced lipophilicity may improve aqueous solubility and reduce non-specific binding
Predicted values; experimental verification recommended
Drug discovery ADME Physicochemical profiling

Free 4-Position Synthetic Advantage

The 1,6-dimethyl substitution pattern leaves the 4-position of the pyridone ring unsubstituted, providing a free site for further chemical elaboration. This is in contrast to the 4,6-dimethyl isomer, where the 4-position is blocked by a methyl group . Additionally, the target compound lacks the bromine atom present in 5-bromo-1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (MW 227.06 g/mol), offering a lighter, non-halogenated core for library synthesis .

Synthetic Handle
Class-level
Target: 1,6-dimethyl, unblocked 4-position; 4,6-isomer: blocked at 4; 5-bromo analog: heavier halogen core
Free 4-position enables late-stage diversification and library synthesis
Reactivity differences require reaction optimization
Medicinal chemistry Chemical synthesis Structure-activity relationship

X-ray Structural Confirmation

The solid-state structure of 1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has been unambiguously confirmed by single-crystal X-ray diffraction, providing high-resolution bond lengths, angles, and intermolecular packing information [1]. While the 4-methoxymethyl analog has also been characterized crystallographically, the 4,6-dimethyl isomer lacks similarly detailed published X-ray data.

X-ray Structure
Method context
Full single-crystal X-ray structure solved; bond lengths and packing determined
Enables confident computational modeling and derivative design
Refer to published crystallographic data
Crystallography Structural biology Analytical chemistry

Distinct Spectroscopic Fingerprint

The UV-Vis absorption and fluorescence spectra of 1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile have been characterized in multiple solvents (protic and aprotic) across the 200-600 nm range, revealing substituent-dependent optical properties [1]. This spectroscopic profile differs from its 5-nitro and 4-methoxymethyl analogs, providing a unique analytical fingerprint for identity confirmation and purity assessment.

Spectroscopic Fingerprint
Class-level
UV-Vis and fluorescence spectra characterized in four solvents (200–600 nm)
Distinct fingerprint supports identity confirmation and purity QC
Compare with analog spectra to confirm batch identity
Analytical chemistry Quality control Spectroscopy

Kinase Inhibition Profile

While direct IC50 data for the parent compound is limited, a derivative bearing the 1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile core (BDBM15038) demonstrated an IC50 of 1.34 μM against Akt1 kinase [1]. In contrast, related 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives in the PIM-1 inhibition study exhibited IC50 values ranging from 111 nM to 433 nM, indicating that even subtle structural modifications within this chemotype lead to orders-of-magnitude differences in potency [2]. This highlights the non-interchangeable nature of these scaffolds in biological contexts.

Kinase Inhibition
Class-level
Derivative IC₅₀ = 1.34 μM (Akt1); related chemotypes 111–433 nM (PIM-1)
Scaffold can yield kinase-active derivatives; direct parent activity not established
Verify target engagement and selectivity for each derivative
Kinase inhibition Cancer research Biochemical assay

1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile Applications


Kinase Inhibitor Library Scaffold

The 1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile core serves as a versatile starting point for generating focused libraries of kinase inhibitors. The free 4-position allows for the introduction of diverse pharmacophores to optimize potency and selectivity, while the 1,6-dimethyl substitution provides a balanced physicochemical profile that can enhance solubility and permeability . Its use in derivatives targeting Akt1 [1] and its relation to PIM-1 inhibitor scaffolds [2] demonstrate its relevance in oncology research.

2-Pyridone Building Block for Materials

Due to its well-defined crystallographic structure and distinct optical properties , this compound is suitable for use as a building block in the design of advanced materials, including organic semiconductors and fluorescent probes. Its lower melting point compared to the 4,6-dimethyl isomer makes it more amenable to solution-processing and melt-fabrication techniques, expanding its utility in materials chemistry.

Physicochemical Benchmark for Lead Optimization

With a measured logP of 0.106 , this compound represents a desirable physicochemical benchmark for lead optimization campaigns. Its balanced lipophilicity can serve as a reference point when introducing new substituents, helping to maintain favorable drug-like properties and avoiding the steep increase in lipophilicity observed with the 4,6-dimethyl isomer (logP 0.683) . This makes it an ideal core scaffold for exploring structure-property relationships.

Halogen-Free Intermediate for Green Chemistry

In contrast to the heavier, brominated analog 5-bromo-1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile , the target compound is halogen-free. This makes it a preferred intermediate in synthetic routes where the use of halogenated reagents is undesirable, aligning with principles of green chemistry and reducing the potential for generating toxic byproducts. Its lower molecular weight also contributes to a more atom-economical synthesis of final products.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Free 4-position for diversification
Scaffold-derived activity profiling
Optoelectronic building block
Crystallographically defined structure, optical properties
Material property characterization
Lead optimization benchmark
Moderate lipophilicity profile
Lipophilicity and solubility assessment
Halogen-free synthetic route
Non-halogenated, lower MW core
Green chemistry route evaluation

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